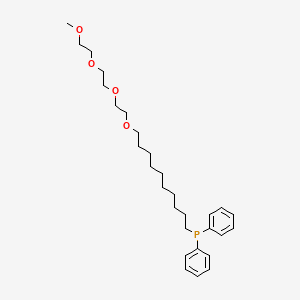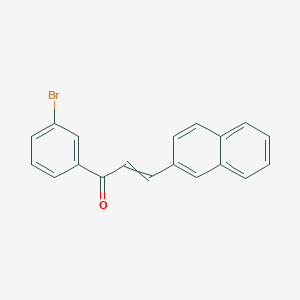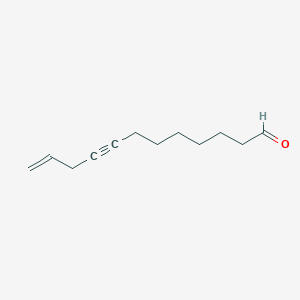![molecular formula C29H37NO B12579837 4-{4-[4-(Dodecyloxy)phenyl]buta-1,3-dien-1-YL}benzonitrile CAS No. 502634-71-1](/img/structure/B12579837.png)
4-{4-[4-(Dodecyloxy)phenyl]buta-1,3-dien-1-YL}benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{4-[4-(Dodecyloxy)phenyl]buta-1,3-dien-1-yl}benzonitrile is an organic compound with the molecular formula C29H37NO It is characterized by the presence of a dodecyloxy group attached to a phenyl ring, which is further connected to a butadienyl group and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[4-(Dodecyloxy)phenyl]buta-1,3-dien-1-yl}benzonitrile typically involves a multi-step process. One common method includes the following steps:
Formation of the Dodecyloxyphenyl Intermediate: This step involves the reaction of dodecanol with a phenyl halide in the presence of a base to form the dodecyloxyphenyl intermediate.
Coupling with Butadienyl Group: The dodecyloxyphenyl intermediate is then coupled with a butadienyl group using a palladium-catalyzed cross-coupling reaction.
Introduction of the Benzonitrile Group: Finally, the benzonitrile group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{4-[4-(Dodecyloxy)phenyl]buta-1,3-dien-1-yl}benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The phenyl and butadienyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
Oxidation: Formation of dodecyloxyphenyl oxides.
Reduction: Conversion to dodecyloxyphenyl amines.
Substitution: Various substituted phenyl and butadienyl derivatives.
Scientific Research Applications
4-{4-[4-(Dodecyloxy)phenyl]buta-1,3-dien-1-yl}benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of 4-{4-[4-(Dodecyloxy)phenyl]buta-1,3-dien-1-yl}benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The dodecyloxy group enhances its lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The butadienyl and benzonitrile groups contribute to its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 4-{4-[4-(Dimethylamino)phenyl]buta-1,3-dien-1-yl}benzonitrile
- 4-{4-[4-(Methoxy)phenyl]buta-1,3-dien-1-yl}benzonitrile
- 4-{4-[4-(Ethoxy)phenyl]buta-1,3-dien-1-yl}benzonitrile
Uniqueness
4-{4-[4-(Dodecyloxy)phenyl]buta-1,3-dien-1-yl}benzonitrile is unique due to the presence of the long dodecyloxy chain, which imparts distinct physicochemical properties such as increased hydrophobicity and enhanced membrane permeability. This makes it particularly useful in applications requiring interaction with lipid environments or hydrophobic interfaces.
Properties
CAS No. |
502634-71-1 |
|---|---|
Molecular Formula |
C29H37NO |
Molecular Weight |
415.6 g/mol |
IUPAC Name |
4-[4-(4-dodecoxyphenyl)buta-1,3-dienyl]benzonitrile |
InChI |
InChI=1S/C29H37NO/c1-2-3-4-5-6-7-8-9-10-13-24-31-29-22-20-27(21-23-29)15-12-11-14-26-16-18-28(25-30)19-17-26/h11-12,14-23H,2-10,13,24H2,1H3 |
InChI Key |
OLTDZKMHALNDJA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)C=CC=CC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-(Furan-2-yl)-1-[2-oxo-2-(thiophen-2-yl)ethyl]pyrimidin-1-ium bromide](/img/structure/B12579786.png)
![Ethanesulfonic acid, 2-[(5-amino-2-hydroxybenzoyl)amino]-](/img/structure/B12579794.png)


![N-cyclopropyl-2-[(8-propan-2-yl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B12579821.png)

![4-(2-{4-[Bis(4-methylphenyl)amino]phenyl}ethenyl)benzaldehyde](/img/structure/B12579829.png)

![Dimethyl [4-(2-methylthiophen-3-yl)-2-oxobutyl]phosphonate](/img/structure/B12579859.png)
